molecular formula C25H23NO3 B11492128 7-(3,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

7-(3,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

Cat. No.: B11492128
M. Wt: 385.5 g/mol
InChI Key: FULVUKFWGMCSLL-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one typically involves the reaction of azomethines (Schiff bases) prepared from vanillin and vanillal ethers with 1-naphthylamine and cyclohexane-1,3-dione in butanol. The reaction proceeds through a Hofmann-Martius rearrangement, yielding the desired product in 40-64% yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted acridine derivatives depending on the substituent introduced.

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as an antibacterial and antifungal agent.

    Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antibacterial properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness

7-(3,4-Dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one is unique due to its specific substitution pattern and tetrahydrobenzo[c]acridinone core structure. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other acridine derivatives.

Properties

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one

InChI

InChI=1S/C25H23NO3/c1-28-21-13-11-16(14-22(21)29-2)23-18-12-10-15-6-3-4-7-17(15)25(18)26-19-8-5-9-20(27)24(19)23/h3-4,6-7,10-14,23,26H,5,8-9H2,1-2H3

InChI Key

FULVUKFWGMCSLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5)OC

Origin of Product

United States

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